molecular formula C8H12N4 B1589434 (2-Methyl-5-aminophenyl)guanidine CAS No. 581076-64-4

(2-Methyl-5-aminophenyl)guanidine

Cat. No. B1589434
M. Wt: 164.21 g/mol
InChI Key: YEVCUAOISSDMEW-UHFFFAOYSA-N
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Description

(2-Methyl-5-aminophenyl)guanidine, also known as Imatinib Impurity 7, is a compound with the molecular formula C8H12N4 and a molecular weight of 164.2 . It is also referred to as (5-Amino-2-methylphenyl)guanidine .


Molecular Structure Analysis

Guanidine and its derivatives can be presented as molecules consisting simultaneously of two functionalities: aminal and imine . This presentation gives an insight into the chemical properties of guanidine derivatives, featuring both nucleophilic and electrophilic characters .

Scientific Research Applications

Inhibition of DNA Methyltransferases

(2-Methyl-5-aminophenyl)guanidine and its derivatives have been identified as inhibitors of DNA methyltransferases, which play a crucial role in epigenetic regulation. For example, 2′-Deoxyriboguanylurea, a related compound, has been shown to inhibit human DNA methyltransferase 1 (hDNMT1) and bacterial DNA methyltransferase (M.EcoRII), acting as a potent demethylating agent and inducing specific types of DNA mutations in human cells (Lamparska et al., 2012).

Biomimetic Coordination Chemistry

In the field of coordination chemistry, bis-guanidine ligands have been synthesized for use in biomimetic coordination chemistry, demonstrating the potential of guanidine-based compounds in mimicking biological metal coordination environments. This includes the development of a library of peralkylated bis-guanidine ligands designed for versatility and specificity in coordination chemistry (Herres‐Pawlis et al., 2005).

Synthesis and Biological Applications

The synthesis of guanidines and their biological applications have been extensively studied, indicating the significance of guanidine functional groups in medicinal chemistry and drug design. Guanidine compounds have found applications across a wide range of biological activities, including as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists (Shaw et al., 2015).

Catalysis and Polymerization

Guanidine and its derivatives have also been investigated for their catalytic properties, including in the ring-opening polymerization of cyclic carbonates. The research highlights the structural ability of guanidine compounds to act as effective catalysts in chemical synthesis, offering insights into reaction mechanisms and catalytic efficiency (Alves et al., 2017).

Modification and Functionalization

Further studies have explored the modification and functionalization of the guanidine group, demonstrating its versatility in chemical synthesis and potential applications in developing novel compounds with specific biological or chemical properties (Kapp et al., 2017).

Future Directions

Thiophene derivatives, which include sulfur atoms like (2-Methyl-5-aminophenyl)guanidine, have been the focus of recent research due to their unique properties and potential applications . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

properties

IUPAC Name

2-(5-amino-2-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,9H2,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVCUAOISSDMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461168
Record name (2-methyl-5-aminophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-5-aminophenyl)guanidine

CAS RN

581076-64-4
Record name N-(5-Amino-2-methylphenyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581076-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-methyl-5-aminophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanidine, N-(5-amino-2-methylphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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